1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a complex organic compound. The 1,3-Benzodioxol-5-yl component suggests the presence of a benzodioxole group, which is a type of aromatic ether . The 4,4-dimethyl-1,4-dihydropyrimidine-2-thiol part indicates a dihydropyrimidine group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step chemical processes. For instance, compounds structurally similar to N-1,3-benzodioxol-5-yl-2- (1H-indol-3-yl)acetamide are synthesized via a Pd-catalyzed C-N cross-coupling .
Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present and the reaction conditions.
Scientific Research Applications
Synthetic Methods and Biological Activities
The chemical structure of the subject compound resembles that of 1,5-benzothiazepines and 1,4-dihydropyrimidines, which are known for their diverse biological activities and serve as important scaffolds in drug discovery. The synthetic versatility of these compounds enables the development of new chemical entities with potential therapeutic benefits.
Synthetic Profile and Pharmacological Significance : 1,5-Benzothiazepines, sharing a partial structural similarity with the compound , are significant in medicinal chemistry due to their wide range of biological activities. They exhibit properties such as coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. The structural motif of 1,5-benzothiazepine, by extension, suggests that derivatives like the compound of interest could be explored for similar pharmacological profiles (Dighe et al., 2015).
Synthetic Approaches : Synthetic methodologies for benzothiazepines and benzodiazepines, related to the compound’s core structure, focus on the utilization of o-phenylenediamine as a precursor. These approaches provide a foundation for the synthesis of biologically active moieties, suggesting the potential for the compound to be synthesized through similar methodologies for research into its biological activities (Teli et al., 2023).
Chemical Reactivities and Biological Applications : The scaffold of 1,4-dihydropyrimidines, closely related to the compound of interest, is recognized for its therapeutic targets. This includes a range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. The review of dihydropyrimidinones and thiones highlights the significance of these compounds in drug development, providing insight into potential research avenues for exploring the biological activities of the compound (Khasimbi et al., 2020).
Mechanism of Action
Target of Action
Compounds with a similar 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines . These compounds are designed based on the activity of indoles against cancer cells, and their targets include proteins like tubulin .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to modulate cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect various downstream cellular processes, including cell division and intracellular transport.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have potential anticancer effects.
Safety and Hazards
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-13(2)5-6-15(12(18)14-13)9-3-4-10-11(7-9)17-8-16-10/h3-7H,8H2,1-2H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALECOIFBQRFDNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC3=C(C=C2)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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